6,7-Diamino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6,7-Diamino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an amino group at the 6 and 7 positions and a methyl group at the 4 position. It is of interest in various fields due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diamino-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-nitroaniline and glyoxylic acid.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzoxazine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and pH.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Diamino-4-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
6,7-Diamino-4-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form stable structures.
Mechanism of Action
The mechanism of action of 6,7-Diamino-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or microbial growth, depending on its application.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the amino groups at the 6 and 7 positions.
6,7-Diamino-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group at the 4 position.
Uniqueness
6,7-Diamino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both amino groups and a methyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
138841-90-4 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6,7-diamino-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H11N3O2/c1-12-7-2-5(10)6(11)3-8(7)14-4-9(12)13/h2-3H,4,10-11H2,1H3 |
InChI Key |
RAQZNINOKXZDFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C(=C2)N)N |
Origin of Product |
United States |
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